molecular formula C9H5N3O6 B14555467 Cyanomethyl 2,4-dinitrobenzoate CAS No. 61781-59-7

Cyanomethyl 2,4-dinitrobenzoate

Cat. No.: B14555467
CAS No.: 61781-59-7
M. Wt: 251.15 g/mol
InChI Key: JSLPWHXPKVUPIR-UHFFFAOYSA-N
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Description

Cyanomethyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C9H5N3O6 It is characterized by the presence of a cyanomethyl group attached to a 2,4-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Cyanomethyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyanomethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrobenzoic Acid: Shares the same benzene ring with nitro groups but lacks the cyanomethyl ester group.

    3,5-Dinitrobenzoic Acid: Similar structure with nitro groups at different positions on the benzene ring.

    Cyanomethyl Benzoate: Similar ester group but without the nitro substituents.

Uniqueness

Cyanomethyl 2,4-dinitrobenzoate is unique due to the presence of both the cyanomethyl ester and the 2,4-dinitrobenzene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61781-59-7

Molecular Formula

C9H5N3O6

Molecular Weight

251.15 g/mol

IUPAC Name

cyanomethyl 2,4-dinitrobenzoate

InChI

InChI=1S/C9H5N3O6/c10-3-4-18-9(13)7-2-1-6(11(14)15)5-8(7)12(16)17/h1-2,5H,4H2

InChI Key

JSLPWHXPKVUPIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC#N

Origin of Product

United States

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